molecular formula C15H21Br2NO B310678 2,4-dibromo-N-octylbenzamide

2,4-dibromo-N-octylbenzamide

Cat. No.: B310678
M. Wt: 391.14 g/mol
InChI Key: VPALKDSAWSOEQS-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-octylbenzamide is a brominated benzamide derivative characterized by two bromine atoms at the 2- and 4-positions of the benzene ring and an octyl chain attached to the amide nitrogen. The bromine substituents enhance molecular weight (331.06 g/mol for the core benzamide with Br) and electron-withdrawing effects, influencing reactivity in substitution reactions and intermolecular interactions. The octyl chain contributes to high lipophilicity (predicted logP ≈ 5.2), improving membrane permeability but reducing aqueous solubility .

Properties

Molecular Formula

C15H21Br2NO

Molecular Weight

391.14 g/mol

IUPAC Name

2,4-dibromo-N-octylbenzamide

InChI

InChI=1S/C15H21Br2NO/c1-2-3-4-5-6-7-10-18-15(19)13-9-8-12(16)11-14(13)17/h8-9,11H,2-7,10H2,1H3,(H,18,19)

InChI Key

VPALKDSAWSOEQS-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=C(C=C(C=C1)Br)Br

Canonical SMILES

CCCCCCCCNC(=O)C1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of 2,4-Dibromo-N-octylbenzamide and Analogs
Compound Name Substituents on Benzamide N-Substituent Molecular Weight (g/mol) Key Properties
2,4-Dibromo-N-octylbenzamide 2-Br, 4-Br Octyl ~434.2* High lipophilicity, EWG effects
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br 2-Nitrophenyl 335.1 Strong EWG (NO₂), planar structure
4-Bromo-N,N-dimethylbenzamide 4-Br Dimethyl 242.1 Reduced steric bulk, moderate solubility
N-Cyclohexylbenzamide None Cyclohexyl 217.3 Bulky substituent, lower logP
4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran-5-yl]benzamide 4-Br Benzofuran-dimetoxy ~592.4* Rigid aromatic systems, methoxy EDG
4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide 4-Cl Oxadiazole-thioxo ~351.8* Heterocyclic moiety, H-bonding potential

*Calculated based on molecular formulas.
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Key Findings:

Halogen Effects: Bromine vs. Chlorine: The 2,4-dibromo substitution increases steric hindrance and polarizability compared to mono-bromo or chloro analogs (e.g., 4-chloro derivative in ). Electron-Withdrawing Impact: The dual bromine atoms in 2,4-dibromo-N-octylbenzamide create a stronger electron-deficient aromatic ring compared to mono-substituted analogs like 4-bromo-N-(2-nitrophenyl)benzamide .

N-Substituent Influence :

  • Octyl Chain : The octyl group confers significantly higher lipophilicity than dimethyl () or cyclohexyl () substituents, favoring passive diffusion across biological membranes.
  • Aromatic vs. Aliphatic : Compounds with aromatic N-substituents (e.g., 2-nitrophenyl in or benzofuran in ) exhibit rigid geometries, which may limit conformational flexibility but enhance π-π stacking interactions.

Functional Group Contributions :

  • Methoxy groups in the benzofuran derivative () act as EDGs, opposing the electron-withdrawing effects of bromine. This balance could modulate reactivity in electrophilic substitutions.
  • The thioxo-oxadiazole group in introduces hydrogen-bonding sites, a feature absent in 2,4-dibromo-N-octylbenzamide, which may enhance target specificity in biological applications.

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